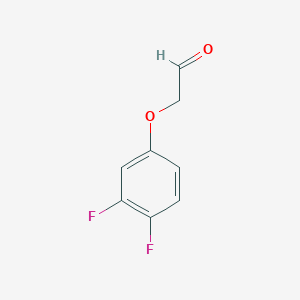
2-(3,4-Difluorophenoxy)acetaldehyde
説明
2-(3,4-Difluorophenoxy)acetaldehyde (DFPAA) is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that has been used in the synthesis of several compounds, and it has been studied for its biochemical and physiological effects.
科学的研究の応用
Environmental Chemistry Applications
A study by Houdier et al. (2000) introduced a new fluorescent probe for sensitive detection of carbonyl compounds, including aldehydes like acetaldehyde, in water samples. This research highlights the potential for monitoring environmental pollutants and assessing water quality through the detection of specific aldehydes Houdier, S., Perrier, S., Defrancq, E., & Legrand, M. (2000). Analytica Chimica Acta.
Catalytic Applications
Wegenhart and Abu-Omar (2010) described a solvent-free method for producing dioxolane and dioxane from glycerol and furfural catalyzed by oxorhenium(V) oxazoline. This study demonstrates the use of acetal derivatives in synthesizing value-added chemicals or fuel additives, showcasing the role of acetaldehyde-related compounds in green chemistry Wegenhart, B. L., & Abu-Omar, M. (2010). Inorganic Chemistry.
DNA Damage Mechanisms
Mizumoto et al. (2017) discussed the molecular mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium, emphasizing acetaldehyde's role in DNA damage. This research is crucial for understanding the carcinogenic effects of acetaldehyde and related compounds, contributing to medical and toxicological knowledge Mizumoto, A., Ohashi, S., Hirohashi, K., Amanuma, Y., Matsuda, T., & Muto, M. (2017). International Journal of Molecular Sciences.
特性
IUPAC Name |
2-(3,4-difluorophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQLPHHLLJDRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


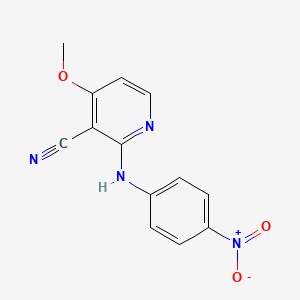
![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)
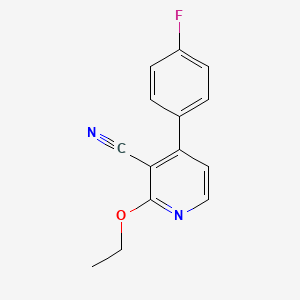
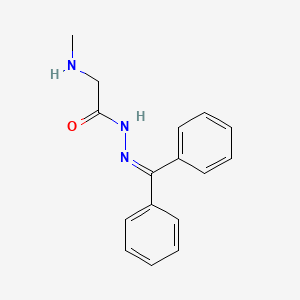
![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)
![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)

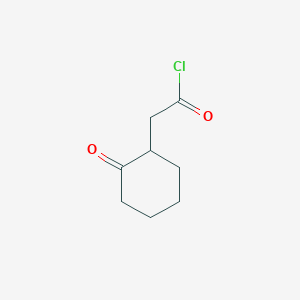
![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)



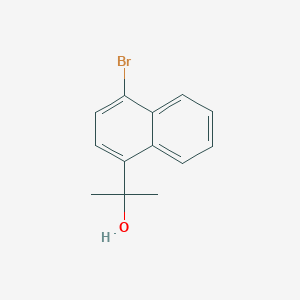
![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)